molecular formula C20H19N3O B2660043 5-(4-Methylbenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile CAS No. 1008710-16-4

5-(4-Methylbenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile

Cat. No. B2660043
CAS RN: 1008710-16-4
M. Wt: 317.392
InChI Key: WAKAFONDADPOIZ-UHFFFAOYSA-N
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Description

Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial applications . It is a fused heterocycle system of a benzene ring and pyrazine ring . Quinoxaline derivatives have been used as anticancer, anticonvulsant, anti-inflammatory, antidiabetic, antioxidant, antibacterial, anti-TB, antimalarial, antiviral, anti-HIV, and many other uses .


Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylenediamines and 1,2-dicarbonyl compounds was first discovered in 1884 . Various potent quinoxaline compounds have been analyzed in the literature .


Molecular Structure Analysis

Quinoxaline is a structure composed of a benzene ring fused to a pyrazine 1,4-dioxide ring . The N-oxide functional group is characterized by a coordinated covalent bond between nitrogen and oxygen due to the union of the nonbonding electron pair on the nitrogen and the empty orbital on the oxygen atom .


Chemical Reactions Analysis

Quinoxalines have been the focus of many synthesis and biological studies . They have been used in the development of new drugs . The reaction of various o-phenylenediamine and 1,2-dicarbonyl compounds was found to proceed under the influence of ammonium bifluoride (NH4HF2) as the catalyst and aqueous ethanol as the solvent system to efficiently provide the corresponding quinoxaline derivatives .


Physical And Chemical Properties Analysis

Quinoxaline is a low-melting solid (29–30 °C), soluble in water, and a weak base (pKa = 0.56) . It occurs widely in natural products and many pharmaceutical ingredients .

Scientific Research Applications

Future Directions

Quinoxalines and their derivatives have a wide range of biological activities and have been the focus of many research studies . This review paves the way as a source of references for the further development of drug discovery in the wide spectrum of its biological importance .

properties

IUPAC Name

5-[(4-methylphenyl)methyl]-4-oxo-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O/c1-14-4-6-15(7-5-14)13-23-19-11-16(12-21)8-9-17(19)22-10-2-3-18(22)20(23)24/h4-9,11,18H,2-3,10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKAFONDADPOIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)C#N)N4CCCC4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methylbenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile

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